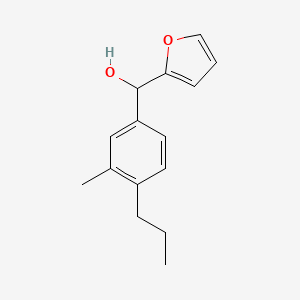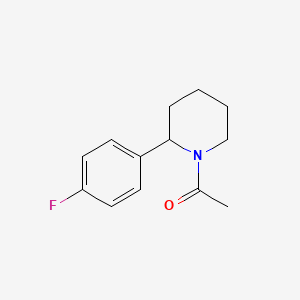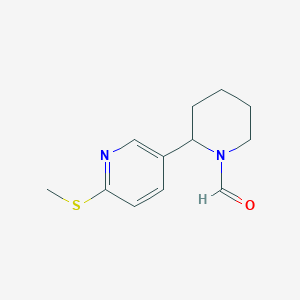
Furan-2-yl(3-methyl-4-propylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(3-methyl-4-propylphenyl)methanol: is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a furan ring attached to a phenyl group substituted with methyl and propyl groups, and a methanol group. Furans and their derivatives have gained significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-methyl-4-propylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method is the condensation reaction between furan-2-carboxaldehyde and 3-methyl-4-propylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), under reflux conditions . The reaction is followed by reduction using a reducing agent like sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing renewable feedstocks and minimizing waste, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Furan-2-yl(3-methyl-4-propylphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Furan-2-yl(3-methyl-4-propylphenyl)carboxaldehyde, Furan-2-yl(3-methyl-4-propylphenyl)carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Furan-2-yl(3-methyl-4-propylphenyl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Furan-2-yl(3-methyl-4-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This mechanism makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Furan-2-ylmethanol: A simpler derivative with a hydroxymethyl group attached to the furan ring.
Furan-3-methanol: Another furan derivative with a hydroxymethyl group at the 3-position of the furan ring.
2,5-Dimethylfuran: A furan derivative with two methyl groups at the 2 and 5 positions.
Uniqueness: Furan-2-yl(3-methyl-4-propylphenyl)methanol is unique due to the presence of both a furan ring and a substituted phenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
furan-2-yl-(3-methyl-4-propylphenyl)methanol |
InChI |
InChI=1S/C15H18O2/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3 |
Clave InChI |
RFVCLOOFRXXRMA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(C=C1)C(C2=CC=CO2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)





![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809470.png)

![5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11809478.png)
![7-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B11809483.png)
![6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one](/img/structure/B11809499.png)

![1-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B11809527.png)

